molecular formula C9H5F3 B1334827 1-Ethynyl-4-(trifluoromethyl)benzene CAS No. 705-31-7

1-Ethynyl-4-(trifluoromethyl)benzene

Cat. No.: B1334827
CAS No.: 705-31-7
M. Wt: 170.13 g/mol
InChI Key: XTKBMZQCDBHHKY-UHFFFAOYSA-N
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Description

1-Ethynyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H5F3. It is a colorless to light yellow liquid that is sensitive to light and heat . This compound is known for its trifluoromethyl group attached to a benzene ring, which imparts unique chemical properties.

Chemical Reactions Analysis

1-Ethynyl-4-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Ethynyl-4-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its ethynyl and trifluoromethyl groups. These interactions can lead to various chemical transformations, such as the formation of new bonds or the modification of existing ones. The pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

1-Ethynyl-4-(trifluoromethyl)benzene can be compared with similar compounds such as:

  • 1-Ethenyl-4-(trifluoromethyl)benzene
  • 1-Bromo-4-(trifluoromethyl)benzene
  • 1-Iodo-4-(trifluoromethyl)benzene

These compounds share the trifluoromethyl group attached to a benzene ring but differ in the substituents attached to the ring. The presence of different substituents can significantly influence their chemical properties and reactivity, making this compound unique in its applications and behavior .

Properties

IUPAC Name

1-ethynyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKBMZQCDBHHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402209
Record name 1-ethynyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705-31-7
Record name 1-ethynyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethynyl-4-(trifluoromethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

This compound was prepared in a manner analogous to that of Example 1, Step C, using 19.0 grams (0.0784 mole) of 1-(4-trifluoromethylphenyl)-2-trimethylsilylethyne and 24.7 grams (0.0784 mole) of tetrabutylammonium fluoride trihydrate in 200 ml of diethyl ether. The reaction mixture was filtered through silica gel, and the silica gel was washed with diethylether. The wash and filtrate were combined and concentrated under reduced pressure yielding, 22.9 grams of ether concentrate which was predominantly 4-trifluoromethylphenylethyne.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 1-Ethynyl-4-(trifluoromethyl)benzene be used for surface modification?

A1: this compound can be covalently attached to azide-modified surfaces via "click" chemistry. [] This reaction exploits the high reactivity and selectivity of the azide group towards alkynes, forming a stable 1,2,3-triazole linkage. This approach has been successfully used to modify graphitic surfaces, achieving a surface coverage of approximately 2 × 1013 molecules/cm2 for both the azide and the resulting triazole. [] This methodology holds promise for applications in material science, biosensing, and surface functionalization.

Q2: Does the structure of this compound impact its function in material applications?

A2: Yes, the presence of the alkynyl group in this compound allows it to act as a monomer or diluent in polymer network liquid crystal (PNLC) systems. [] While the alkynyl group can participate in polymerization, its reactivity is lower than that of alkenyl groups. This property allows for fine-tuning of the PNLC properties. When used as a monomer (1 wt%) with 5 wt% total polymer content, this compound significantly reduced the operating voltage of PNLCs by 63.1% and hysteresis to 0.18 V. [] Similarly, as a diluent at 1 wt% with 5 wt% RM257, it reduced operating voltage by 51.5% and hysteresis to 0.38 V. [] This demonstrates the potential of this compound for optimizing the performance of PNLC devices.

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